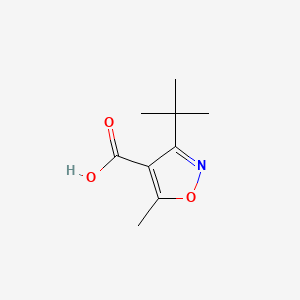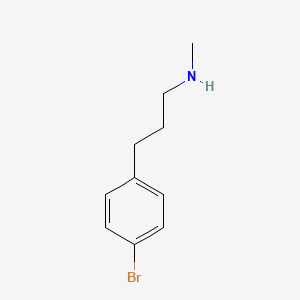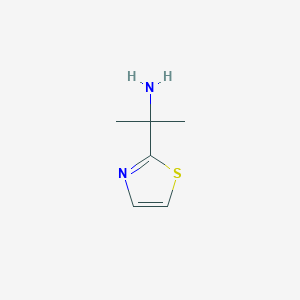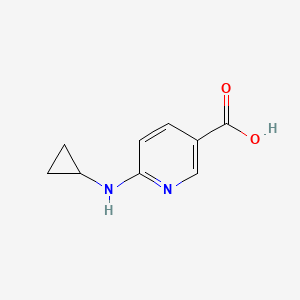![molecular formula C13H18BrN B1372597 [1-(4-Bromophenyl)cyclohexyl]methanamine CAS No. 626603-32-5](/img/structure/B1372597.png)
[1-(4-Bromophenyl)cyclohexyl]methanamine
Vue d'ensemble
Description
“[1-(4-Bromophenyl)cyclohexyl]methanamine” is a chemical compound with the CAS Number: 626603-32-5 . It has a molecular weight of 268.2 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “[1-(4-Bromophenyl)cyclohexyl]methanamine” is1S/C13H18BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“[1-(4-Bromophenyl)cyclohexyl]methanamine” is a liquid at room temperature . It has a molecular weight of 268.2 .Applications De Recherche Scientifique
Synthesis of Isoindole Derivatives
Kobayashi et al. (2013) described the use of compounds like [1-(4-Bromophenyl)cyclohexyl]methanamine in synthesizing 2,3-dihydro-1H-isoindole-1-thiones. This process involves a bromine-lithium exchange followed by intramolecular cyclization, yielding isoindole derivatives in good yields (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Synthesis of Quinazolines
Omar et al. (2014) reported a CuI-catalyzed domino reaction using 1-(2-bromophenyl)methanamines to synthesize substituted quinazolines. This process includes an intermolecular N-arylation followed by a nucleophilic substitution and oxidation, showcasing the potential of [1-(4-Bromophenyl)cyclohexyl]methanamine in quinazoline synthesis (Omar, Conrad, & Beifuss, 2014).
Cobalt(II) Complexes Synthesis
Choi et al. (2015) utilized derivatives of [1-(4-Bromophenyl)cyclohexyl]methanamine to produce Co(II) chloride complexes. These complexes demonstrated varying geometries and showed potential in polymerization processes, indicating the chemical's role in complex formation and polymer science (Choi, Nayab, Jeon, Park, & Lee, 2015).
Antimicrobial Quinoline Derivatives
Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives starting from related compounds. These derivatives showed significant antimicrobial activities, demonstrating the potential use of [1-(4-Bromophenyl)cyclohexyl]methanamine in creating antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Indene Derivatives
Zhou et al. (2013) developed an efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamines, starting from similar compounds to [1-(4-Bromophenyl)cyclohexyl]methanamine. This process highlights the compound's applicability in synthesizing indene derivatives with potential pharmaceutical applications (Zhou, Su, Gan, Wang, & Xu, 2013).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
It is a synthetic intermediate that has been used in the synthesis of δ-opioid receptor ligands . Therefore, it can be inferred that the δ-opioid receptors could be a potential target.
Mode of Action
Given its use in the synthesis of δ-opioid receptor ligands , it might interact with these receptors and modulate their activity
Propriétés
IUPAC Name |
[1-(4-bromophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCINPANIDWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268307 | |
| Record name | Cyclohexanemethanamine, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)cyclohexyl]methanamine | |
CAS RN |
626603-32-5 | |
| Record name | Cyclohexanemethanamine, 1-(4-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626603-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanamine, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(4-Morpholinylmethyl)cyclopropyl]methanamine](/img/structure/B1372521.png)


![(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1372527.png)



![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)
![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)

